4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride
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Overview
Description
4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride is a complex organic compound that features a combination of bromine, fluorine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride typically involves multiple steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or other brominating agents.
Attachment of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.
Formation of the decanoate ester: The esterification reaction involves the reaction of the piperidine derivative with decanoic acid or its derivatives.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols are the major products.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological systems.
Medicine
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1-(4-(4-chlorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride
- 4-(4-Bromophenyl)-1-(4-(4-methylphenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride
Uniqueness
The presence of both bromine and fluorine atoms in 4-(4-Bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidyl decanoate hydrochloride makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall properties.
Properties
CAS No. |
83863-75-6 |
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Molecular Formula |
C31H42BrClFNO3 |
Molecular Weight |
611.0 g/mol |
IUPAC Name |
[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate;hydrochloride |
InChI |
InChI=1S/C31H41BrFNO3.ClH/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25;/h12-19H,2-11,20-24H2,1H3;1H |
InChI Key |
KWIHTJZYLLHSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
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